N-(4-Fluorophenyl)pyridin-2(1H)-one

Pharmacokinetics Drug Metabolism Metabolite Identification

N-(4-Fluorophenyl)pyridin-2(1H)-one is the structurally defined primary metabolite of Pirfenidone, bearing a 4-fluorophenyl group essential for metabolic identity and physiochemical stability. Supplied at ≥98% purity (mp 138–139°C), this off-white solid serves as a certified reference standard for HPLC/LC-MS method validation and pharmacokinetic profiling. Its fluorinated pyridin-2-one scaffold is an ideal building block for diverse heterocyclic libraries via cross-coupling. Choose this metabolite-grade compound for unequivocal specificity in Pirfenidone research and medicinal chemistry campaigns.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
CAS No. 60532-42-5
Cat. No. B017829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)pyridin-2(1H)-one
CAS60532-42-5
Synonyms1-(p-Fluorophenyl)-2-pyridone;  1-(4-Fluorophenyl)-2(1H)-pyridinone; 
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H
InChIKeyYGKMIYGRRGRFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS 60532-42-5): Foundational Overview for Research & Procurement


N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS 60532-42-5) is a fluorinated pyridin-2-one heterocycle, formally designated 1-(4-fluorophenyl)pyridin-2-one [1]. It is a known metabolite of the clinically approved anti-fibrotic drug Pirfenidone [2] and serves as a versatile building block in the synthesis of more complex heterocyclic compounds and potential pharmacophores .

Why Generic Pyridinone Substitution Fails for N-(4-Fluorophenyl)pyridin-2(1H)-one


N-(4-Fluorophenyl)pyridin-2(1H)-one possesses a unique combination of a pyridin-2-one core and a 4-fluorophenyl substituent that is not interchangeable with other pyridinone analogs. The 4-fluorophenyl group is critical for its biological identity as the primary metabolite of Pirfenidone, a role not shared by other N-aryl or N-alkyl pyridinones [1]. The fluorine atom imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which directly influence its reactivity and utility as a building block for further functionalization . Substituting a generic N-phenylpyridinone or N-methylpyridinone would therefore fail to replicate the specific metabolic and chemical properties required for research into Pirfenidone's mechanism or for downstream synthetic applications.

N-(4-Fluorophenyl)pyridin-2(1H)-one: Quantifiable Differentiation Evidence for Scientific Selection


Key Differentiator as a Defined Metabolite of Pirfenidone

N-(4-Fluorophenyl)pyridin-2(1H)-one is unequivocally identified as a metabolite of the FDA-approved drug Pirfenidone, a distinction not applicable to other structurally related pyridinones such as 5-hydroxypirfenidone or 5-carboxypirfenidone [1]. This establishes it as the essential analytical standard for quantifying this specific metabolic pathway in biological matrices. The identity is defined by its unique CAS 60532-42-5.

Pharmacokinetics Drug Metabolism Metabolite Identification

Validated Melting Point and Purity for QC and Identity Verification

Commercially available N-(4-Fluorophenyl)pyridin-2(1H)-one is specified with a melting point range of 138-139°C and a purity of 98.0% . These values provide critical quality control benchmarks for research use, differentiating it from uncharacterized or impure analogs (e.g., N-phenylpyridin-2(1H)-one, which has a different melting point due to the absence of the fluorine atom).

Analytical Chemistry Quality Control Reference Standard

Defined Storage and Stability for Long-Term Research Use

N-(4-Fluorophenyl)pyridin-2(1H)-one requires storage at -20°C [1], a condition that ensures its long-term stability for research applications. This specification, often absent for less-characterized analogs, is critical for maintaining compound integrity over time and minimizing degradation-related artifacts in experiments.

Stability Storage Handling

N-(4-Fluorophenyl)pyridin-2(1H)-one: Targeted Research & Industrial Application Scenarios


Pharmacokinetic and ADME Studies of Pirfenidone

Quantification of the N-(4-fluorophenyl)pyridin-2(1H)-one metabolite in plasma, urine, or tissue samples following Pirfenidone administration. As a specific, structurally defined metabolite [1], its accurate measurement is essential for understanding the drug's metabolic fate, clearance, and potential contribution to its pharmacological or toxicological profile.

Synthesis of Novel Pyridinone-Based Chemical Libraries

Use as a key building block for the construction of diverse heterocyclic libraries. The 4-fluorophenyl group provides a unique handle for further functionalization (e.g., cross-coupling reactions) and imparts desirable physicochemical properties (e.g., increased lipophilicity) to downstream analogs, which can be exploited in medicinal chemistry campaigns .

Development and Validation of Analytical Methods

Employment as a certified reference standard for the development and validation of HPLC, LC-MS, or GC-MS methods. The defined purity (≥98.0%) and melting point (138-139°C) provide robust benchmarks for method calibration, system suitability testing, and quality control of other pyridinone-containing substances .

Technical Documentation Hub

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